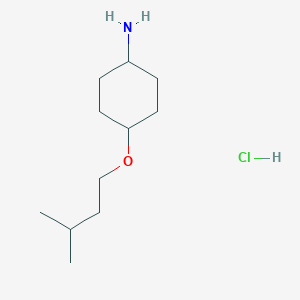
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide, also known as TFPAA, is a chemical compound that has been widely used in scientific research due to its unique properties. TFPAA is a sulfonamide derivative that has been synthesized through a multi-step process. This compound has shown promising results in various biochemical and physiological studies, making it a valuable tool in the field of scientific research.
Mechanism Of Action
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide inhibits carbonic anhydrase activity by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is a crucial step in various physiological processes. 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport.
Advantages And Limitations For Lab Experiments
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has shown promising results in various biochemical and physiological studies. However, 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has some limitations as well. This compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for the use of 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide in scientific research. One potential application of 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide is as an anti-cancer agent. Further studies are needed to determine the efficacy of 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide in vivo and to identify potential side effects. Additionally, 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide could be used to study the role of carbonic anhydrase in various physiological processes. Further studies are needed to determine the specific mechanisms by which 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide inhibits carbonic anhydrase activity and to identify potential therapeutic applications.
Synthesis Methods
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 2-amino-4,6-dimethylpyrimidine with 2-chloroacetyl chloride. The resulting product is then treated with sodium sulfite to yield 2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide. This compound is then reacted with sulfamic acid to produce 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide.
Scientific Research Applications
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has been widely used in scientific research due to its unique properties. This compound has been shown to inhibit carbonic anhydrase activity, which is an enzyme that plays a crucial role in various physiological processes. 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has also been shown to inhibit the growth of various cancer cell lines, making it a potential anti-cancer agent.
properties
IUPAC Name |
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3S/c9-8(10,11)7(14)13-5-3-1-2-4-6(5)17(12,15)16/h1-4H,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQIAXLULILTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2836047.png)







![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2836063.png)
![1-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2836065.png)

![5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836067.png)
![(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2836068.png)
